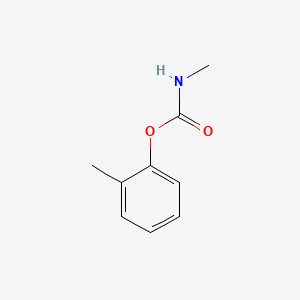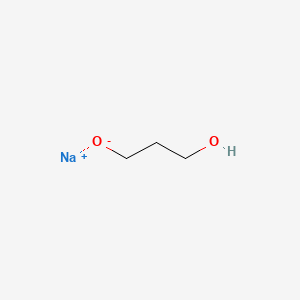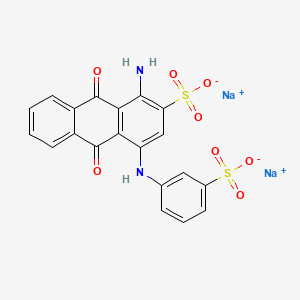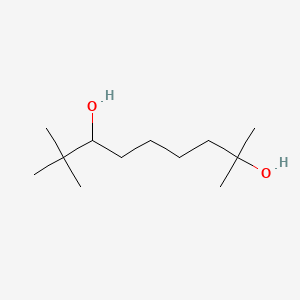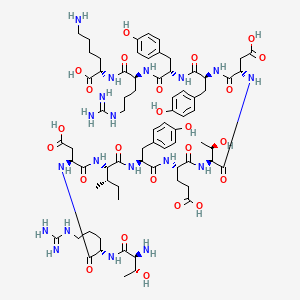
Protein tyrosine phosphatase*(ptpase)su bstrate(no
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein tyrosine phosphatase substrates are compounds that interact with protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process is crucial for regulating various cellular functions, including cell growth, differentiation, and metabolism. Aberrant activity of protein tyrosine phosphatases is associated with several diseases, such as cancer, diabetes, and autoimmune disorders .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of protein tyrosine phosphatase substrates typically involves organic synthesis techniques. One common method is the use of peptide synthesis, where amino acids are sequentially added to form a peptide chain that includes a phosphorylated tyrosine residue. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of protein tyrosine phosphatase substrates may involve large-scale peptide synthesis using automated synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions. The process may also include purification steps, such as high-performance liquid chromatography, to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Protein tyrosine phosphatase substrates undergo several types of chemical reactions, including:
Dephosphorylation: Catalyzed by protein tyrosine phosphatases, this reaction involves the removal of a phosphate group from the tyrosine residue.
Hydrolysis: The phosphorylated residue is hydrolyzed, breaking the bond between the phosphate group and the tyrosine residue.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and various buffer solutions to maintain optimal pH and ionic strength. The reactions are typically carried out under physiological conditions, such as a temperature of 37°C and a pH of around 7.4 .
Major Products
The major product of the dephosphorylation reaction is the dephosphorylated protein, which can then participate in various cellular processes. The hydrolysis reaction produces free phosphate and the dephosphorylated tyrosine residue .
科学的研究の応用
Protein tyrosine phosphatase substrates have numerous applications in scientific research:
作用機序
Protein tyrosine phosphatase substrates exert their effects by interacting with the active site of protein tyrosine phosphatases. The enzyme binds to the phosphorylated tyrosine residue and catalyzes the removal of the phosphate group through a nucleophilic attack. This reaction involves the formation of a covalent intermediate between the enzyme and the substrate, which is then hydrolyzed to release the dephosphorylated product .
類似化合物との比較
Protein tyrosine phosphatase substrates can be compared with other phosphorylated compounds, such as:
Phosphoserine and Phosphothreonine Substrates: These substrates are similar in that they also undergo dephosphorylation by specific phosphatases.
Non-receptor Protein Tyrosine Phosphatases: These enzymes dephosphorylate substrates in the cytoplasm, whereas receptor protein tyrosine phosphatases are membrane-bound and dephosphorylate substrates at the cell surface.
The uniqueness of protein tyrosine phosphatase substrates lies in their specific interaction with protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways .
特性
分子式 |
C72H107N19O24 |
|---|---|
分子量 |
1622.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChIキー |
GRVRFEYGHPJNDJ-NADIXBDMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


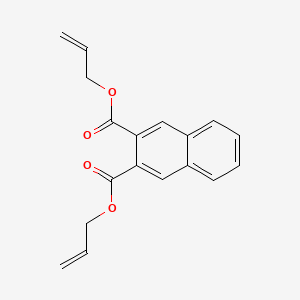
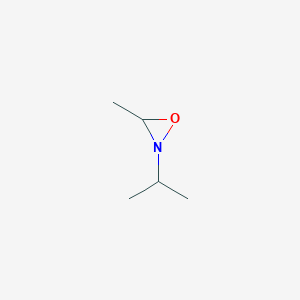
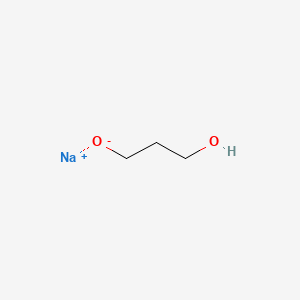
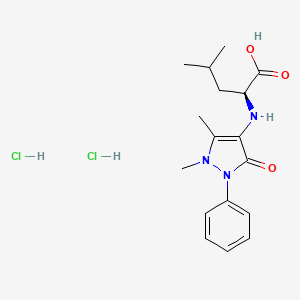
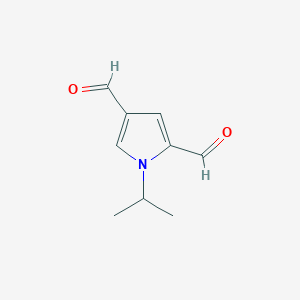

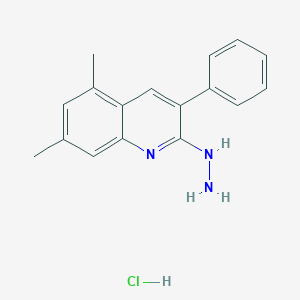
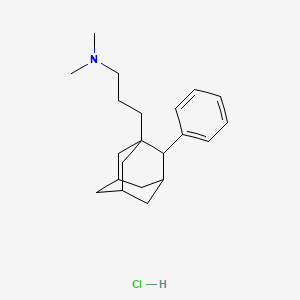
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
